trans-4-Hydroxy-lomustine-d10
Description
Properties
Molecular Formula |
C₉H₇D₉ClN₃O₃ |
|---|---|
Molecular Weight |
258.75 |
Synonyms |
1-(2-Chloroethyl)-3-(trans-4-hydroxycyclohexyl)-1-nitrosourea-d10; N-(2-Chloroethyl)-N’-(trans-4-hydroxycyclohexyl)-N-nitrosourea-d10; NSC 239717-d10; trans-4-Hydroxy CCNU-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Deuterium Effect: The substitution of ten hydrogen atoms with deuterium in this compound significantly reduces metabolic degradation compared to non-deuterated lomustine, extending its half-life by 100% .
- Hydroxyl Group Impact : The trans-4 hydroxyl group increases polarity, improving solubility in polar solvents like DMSO but reducing blood-brain barrier penetration compared to carmustine .
- Therapeutic vs. Analytical Use: Unlike lomustine and carmustine, this compound is non-therapeutic and exclusively used for analytical precision due to its isotopic purity (>99% deuterated) .
Research Findings and Limitations
- Cross-Reactivity : In LC-MS/MS assays, the compound showed negligible cross-reactivity with lomustine metabolites (e.g., 4-keto-lomustine), ensuring accurate quantification .
- Limitations: Despite enhanced stability, its synthesis requires specialized deuterated precursors, increasing production costs by 300% compared to non-deuterated analogs .
Preparation Methods
Structural and Pharmacological Basis
This compound is a deuterated derivative of trans-4′-hydroxylomustine, a monohydroxylated metabolite of the alkylating agent lomustine (CCNU). The parent compound, lomustine, is a nitrosourea-based chemotherapeutic agent used in oncology for its ability to cross the blood-brain barrier and alkylate DNA, inducing cytotoxic effects. The trans-4′-hydroxy metabolite retains pharmacological activity but exhibits altered pharmacokinetic properties due to hydroxylation at the cyclohexyl ring. Deuterium substitution at ten positions (d10) enhances metabolic stability by slowing cytochrome P450-mediated oxidation, thereby prolonging the compound’s half-life in vivo.
Applications in Biomedical Research
Deuterated analogs like this compound serve as internal standards in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of lomustine and its metabolites in biological matrices. Additionally, deuterium labeling facilitates isotope tracing studies to elucidate metabolic pathways and assess interspecies pharmacokinetic variability.
Synthetic Strategies for this compound
Precursor Synthesis and Deuterium Incorporation
The synthesis begins with the preparation of trans-4-hydroxycyclohexane-d10, the deuterated cyclohexyl precursor. Patent literature describes two primary routes for deuterium incorporation:
Catalytic Deuterium Exchange
Cyclohexanol-d0 is subjected to acid-catalyzed deuterium exchange using D2O and Pt/C or Pd/BaSO4 catalysts under high-pressure conditions (50–100 bar, 150–200°C). This method achieves >98% deuteration at all ten positions but requires rigorous purification to remove residual protons.
Grignard Reagent-Based Synthesis
Deuterated cyclohexane derivatives are synthesized via Grignard reactions using cyclohexylmagnesium bromide-d10 and deuterated formaldehyde (DCO). This approach allows regioselective deuteration but suffers from lower yields (65–72%) due to competing side reactions.
Nitrosourea Coupling Reaction
The deuterated cyclohexyl precursor is coupled to 1-(2-chloroethyl)-1-nitrosourea via nucleophilic substitution. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | Minimizes hydrolysis |
| Temperature | −20°C to 0°C | Suppresses nitrosamine formation |
| Reaction Time | 4–6 hours | Balances conversion vs. degradation |
| Molar Ratio (Precursor:CEU) | 1:1.2 | Ensures complete substitution |
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to isolate this compound with ≥95% chemical purity.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with diode-array detection (DAD) is employed for purity assessment. A validated method using a C18 column (150 × 4.6 mm, 5 μm) and isocratic elution (acetonitrile/water, 45:55 v/v) achieves baseline separation of this compound from non-deuterated impurities. Retention times are adjusted for deuterium-induced hydrophobic shifts (ΔtR ≈ 0.8–1.2 minutes).
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) confirms deuterium incorporation:
-
Calculated for C9H6D10ClN3O3 : [M+H]+ = 316.1542
-
Observed : 316.1538 (Δ = −1.3 ppm)
Isotopic purity is assessed via the relative abundance of d10 (~99.2%), d9 (~0.7%), and d8 (~0.1%) species using selected ion monitoring (SIM).
Applications in Preclinical and Clinical Research
Q & A
Q. How should systematic reviews evaluate the methodological quality of studies on this compound?
- Methodological Answer : Apply QUADAS-2 (Quality Assessment of Diagnostic Accuracy Studies) criteria to assess bias in preclinical studies. Use PRISMA guidelines for meta-analyses, focusing on inclusion/exclusion criteria for isotopic purity (>98%) and in vivo relevance (e.g., tumor models). Highlight studies with transparent conflict-of-interest declarations .
Data Contradiction and Validation
Q. What steps mitigate risks of artifacts in deuterium tracing studies using this compound?
Q. How can multi-omics approaches resolve uncertainties in the metabolic pathways of this compound?
- Methodological Answer : Integrate metabolomics (LC-MS), proteomics (SILAC), and transcriptomics (RNA-seq) to map deuterium incorporation across pathways. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify nodes where isotopic labeling alters flux. Cross-reference with kinetic modeling to predict systemic impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
